molecular formula C23H25N3O7 B2818711 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 887873-67-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2818711
CAS No.: 887873-67-8
M. Wt: 455.467
InChI Key: IAEFQNOIBKMSCY-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide” is a complex organic molecule. It contains a 1,4-benzodioxane ring system, which is known to exhibit noteworthy anti-hepatotoxic and antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques including IR, 1H NMR, and EI-MS .

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial potential of compounds bearing oxadiazole and imidazolinone moieties, particularly those incorporating a 3,4,5-trimethoxybenzamide segment, which is believed to enhance pharmacological activities. For instance, compounds with oxadiazole units linked to a trimethoxybenzamide moiety have demonstrated significant antimicrobial effects against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance challenges. These findings suggest a promising avenue for developing new antimicrobial agents leveraging the unique structural features of such compounds (Joshi, Bapodra, & Parekh, 1997).

Enzyme Inhibition

The enzyme inhibitory properties of sulfonamides containing benzodioxane and acetamide groups have also been investigated, with particular focus on their activity against α-glucosidase and acetylcholinesterase. These studies have revealed that such compounds exhibit substantial inhibitory effects against yeast α-glucosidase, with some also showing weak activity against acetylcholinesterase. These results indicate potential therapeutic applications in managing diseases like diabetes and Alzheimer's, where enzyme regulation plays a crucial role (Abbasi et al., 2019).

Anticancer Potential

Another significant area of research is the exploration of the anticancer potential of compounds featuring the 1,3,4-oxadiazole scaffold. Derivatives designed and synthesized with specific structural modifications have been evaluated for their anticancer activity against various cancer cell lines. These studies have identified compounds with moderate to excellent anticancer activity, suggesting that the structural features inherent to the 1,3,4-oxadiazole scaffold, when combined with other bioactive moieties, could contribute to effective anticancer therapies (Ravinaik et al., 2021).

Safety and Hazards

According to a hemolytic study, most of the new molecules synthesized in a similar manner are mildly cytotoxic and hence might be used as safe antibacterial agents .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-4-28-18-12-15(13-19(29-5-2)20(18)30-6-3)21(27)24-23-26-25-22(33-23)14-7-8-16-17(11-14)32-10-9-31-16/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEFQNOIBKMSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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